N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide
Description
N-[1-(1,3-Benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide (hereafter referred to as the target compound) is an organochlorine compound featuring a benzothiazole core substituted with a chloroacetamide group and a methylated ethyl side chain. It serves as a versatile intermediate in synthesizing anti-inflammatory agents, antifungals, insecticides, and anticoagulants . The compound exhibits inhibitory activity against acetylcholinesterase (AChE), phospholipase A2 (PLA2), and cyclooxygenase-2 (COX-2), while enhancing glutathione S-transferase (GST) activity . Its structural uniqueness lies in the benzothiazole moiety, which is known to confer bioactivity through π-π stacking and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-8(15(2)11(16)7-13)12-14-9-5-3-4-6-10(9)17-12/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMXHYDEJVLZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)N(C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide typically involves the following steps:
Formation of 1,3-benzothiazole: This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride.
Alkylation: The 1,3-benzothiazole is then alkylated with ethyl iodide to introduce the ethyl group, forming 1-(1,3-benzothiazol-2-yl)ethylamine.
Acetylation: The resulting amine is acetylated using chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered to improve the sustainability of the production process.
Chemical Reactions Analysis
Hydrolysis and Rearrangement Pathways
Controlled hydrolysis leads to structural rearrangements:
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SMe-isothiourea carboxylates (e.g., 5b–f ) hydrolyze in ethanol/water to form isourea carboxylates (6b–e ) with elimination of a second CHSH molecule .
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Prolonged hydrolysis in DMF/HO induces a sigmatropic rearrangement, yielding thiocarbonyl derivatives (e.g., 7 ) in 15% yield .
Functionalization for Bioactive Derivatives
The compound’s reactivity enables the synthesis of pharmacologically active agents:
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Urea N-methyl amides (e.g., 11 , 13 ) are formed by reacting urea methyl esters with methylamine in water .
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Antifungal and anti-inflammatory agents are synthesized via substitution with heterocyclic amines, though specific pathways require further characterization .
Table 1: Key Reaction Intermediates and Yields
| Intermediate | Structure | Yield | Conditions |
|---|---|---|---|
| SMe-isothiourea carboxylate | Benzothiazole-SMe-NHCOONa | 62–95% | Ethanol, RT, 4 days |
| Isourea carboxylate | Benzothiazole-O=C(NH)-COONa | 65–75% | Ethanol/water (1:1), reflux |
| Urea N-methyl amide | Benzothiazole-NH-C(=O)-N(CH) | 70–80% | Methylamine, HO, RT |
Table 2: Spectroscopic Data for Representative Derivatives
| Compound | H NMR (δ, ppm) | C NMR (δ, ppm) |
|---|---|---|
| 8b | 2.35 (SMe), 3.8 (NCH), 9.1 (NH) | 18.6 (SMe), 169.7 (C=O), 114.1 (C4) |
| 9f | 2.44 (SMe), 3.9 (NCH), 10.6 (NH) | 14.1 (SMe), 171.6 (C=O), 110.0 (C4) |
Scientific Research Applications
Medicinal Chemistry
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide has been investigated for its potential therapeutic applications:
Antimicrobial Activity : The compound has shown promising results in inhibiting various microbial strains. Studies indicate that derivatives of benzothiazole, including this compound, exhibit significant antibacterial and antifungal properties. For instance, compounds derived from it have been evaluated against Mycobacterium tuberculosis and other pathogens, demonstrating effective antimicrobial activity and low minimum inhibitory concentrations (MICs) .
Anticancer Properties : Research has highlighted the anticancer potential of benzothiazole derivatives. This compound has been part of studies focusing on its effects against cancer cell lines, including breast cancer. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cells, showcasing their potential as anticancer agents .
Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, notably acetylcholinesterase and cyclooxygenase-2. This inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and inflammation .
Agricultural Applications
This compound is also being explored for its utility in agriculture:
Pesticidal Activity : The compound has been synthesized as part of research into new insecticides. Its structural components allow it to interact with biological systems in pests, potentially leading to effective pest control solutions .
Synthesis of Novel Compounds
The compound serves as a versatile starting material for synthesizing various derivatives with enhanced biological activities:
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of synthesized derivatives of this compound against Mycobacterium tuberculosis. Results showed that certain compounds not only inhibited bacterial growth but also affected vital mycobacterial enzymes .
Case Study 2: Anticancer Screening
In a series of experiments involving breast cancer cell lines (MCF7), derivatives of the compound were tested for their ability to induce cell death. The results indicated that specific modifications to the benzothiazole structure significantly enhanced anticancer activity .
Mechanism of Action
The mechanism by which N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit bacterial cell wall synthesis or interfere with enzyme activity, leading to its antibacterial properties. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Physicochemical Properties
- Crystallography: The 4-chloro benzothiazole analog () crystallizes in a monohydrate form with O–H⋯N and π-π interactions, enhancing stability . The target compound’s structure (unreported in evidence) is inferred to adopt similar packing motifs due to its benzothiazole core.
Solubility and Stability :
- Piperazine-substituted analogs (e.g., BZ-IV) exhibit higher aqueous solubility due to the polar piperazine group, whereas the target compound’s chloro and methyl groups balance lipophilicity for membrane penetration .
Biological Activity
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide (CAS Number: 847783-40-8) is an organochlorine compound that has garnered attention in scientific research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H13ClN2OS
- Molecular Weight : 268.76 g/mol
- Structure : The compound features a benzothiazole moiety, which is known for its pharmacological significance.
This compound exhibits several biological activities through various mechanisms:
-
Enzyme Inhibition :
- Acetylcholinesterase Inhibition : This compound acts as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Phospholipase A2 Inhibition : By inhibiting phospholipase A2, it may reduce the release of arachidonic acid and subsequent inflammatory mediators .
- Cyclooxygenase-2 (COX-2) Inhibition : COX-2 is involved in the inflammatory response; thus, its inhibition can lead to anti-inflammatory effects .
- Antioxidant Activity :
Biological Activity and Therapeutic Applications
The biological activities of this compound extend across various therapeutic areas:
1. Anti-inflammatory Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages .
2. Anticancer Potential
Benzothiazole derivatives have been evaluated for their anticancer properties. In vitro studies demonstrated that related compounds significantly inhibited the proliferation of human cancer cell lines (e.g., A431 and A549) and induced apoptosis through various pathways .
3. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Benzothiazole derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of a related benzothiazole compound on RAW264.7 macrophages. The results showed a significant reduction in nitric oxide production and inflammatory cytokines upon treatment with the compound at varying concentrations .
Case Study 2: Anticancer Activity
Another study focused on a series of benzothiazole derivatives, including this compound. The results indicated that these compounds inhibited cell migration and induced apoptosis in cancer cell lines, suggesting their potential as anticancer agents .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
